Quinoline-1(2H)-carbaldehyde chemical structure and properties
Quinoline-1(2H)-carbaldehyde chemical structure and properties
An In-Depth Technical Guide to 1,2-Dihydroquinoline-1-carbaldehyde: Structure, Synthesis, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 1,2-Dihydroquinoline-1-carbaldehyde, a heterocyclic compound of increasing interest to the scientific community. While the aromatic quinoline core is a well-established pharmacophore in drug discovery, its dihydro-N-formyl derivative presents unique structural and electronic properties that make it a compelling scaffold for novel chemical synthesis and medicinal chemistry applications. This document elucidates the molecule's structure, proposes a robust synthetic pathway with detailed experimental protocols, predicts its spectroscopic characteristics, and discusses its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Introduction and Nomenclature
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Typically, research focuses on the fully aromatic quinoline ring system. However, its partially saturated analogue, 1,2-dihydroquinoline, offers a three-dimensional geometry and different electronic properties. The subject of this guide, 1,2-Dihydroquinoline-1-carbaldehyde (also referred to as N-formyl-1,2-dihydroquinoline), introduces a formyl group onto the nitrogen atom of the dihydroquinoline core.
This seemingly simple modification from an aromatic quinoline carbaldehyde to an N-formyl dihydroquinoline fundamentally alters the molecule's character:
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From Imine to Amide: The nitrogen atom is part of a formamide functional group, not an imine within an aromatic system. This changes its basicity, nucleophilicity, and overall reactivity.
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Geometric Flexibility: The C2 carbon is sp³-hybridized, introducing a stereocenter and lending the dihydropyridine ring a non-planar conformation.
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Distinctive Reactivity: The presence of the N-formyl group and the dihydro- nature of the ring system opens up unique avenues for chemical transformation compared to its aromatic counterparts.
This guide will explore the synthesis and properties of this specific, yet under-documented, molecule to provide a foundational resource for its application in research.
Caption: Comparison of the target molecule with its aromatic isomer.
Proposed Synthesis and Mechanistic Rationale
Direct literature on the synthesis of 1,2-Dihydroquinoline-1-carbaldehyde is sparse. Therefore, a logical, two-step synthetic strategy is proposed, beginning with the formation of the 1,2-dihydroquinoline core, followed by N-formylation.
Step 1: Synthesis of the 1,2-Dihydroquinoline Scaffold
The formation of the 1,2-dihydroquinoline ring system can be achieved through various modern catalytic methods. One effective approach is the transition-metal-catalyzed C-H/N-H annulation of anilides with allenes.[2] This method offers good regioselectivity and functional group tolerance.
Step 2: N-Formylation of 1,2-Dihydroquinoline
With the dihydroquinoline core in hand, the final step is the formylation of the secondary amine. This is a standard and high-yielding transformation in organic chemistry. A common and effective method involves using a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ.
Caption: Proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are model procedures based on established methodologies. Researchers should adapt these based on the specific substitution patterns of their starting materials.
Protocol 1: Synthesis of 4-Phenyl-1,2-dihydroquinoline (Illustrative Intermediate)
This protocol is adapted from methodologies involving Co(III)-catalyzed annulation.[2]
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Reaction Setup: To an oven-dried Schlenk tube, add the acetanilide starting material (1.0 mmol), the cobalt(III) catalyst (e.g., [Cp*Co(CO)I₂], 5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).
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Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add the solvent (e.g., DCE, 2.0 mL) followed by benzylallene (1.2 mmol).
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Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. The reaction is stirred for 12-24 hours. Causality Note: The elevated temperature is necessary to facilitate the C-H activation and catalytic turnover. The inert atmosphere prevents oxidation of the catalyst and reagents.
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Workup and Purification: Upon completion (monitored by TLC), cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,2-dihydroquinoline product.
Protocol 2: N-Formylation to Yield 4-Phenyl-1,2-dihydroquinoline-1-carbaldehyde
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Reagent Preparation: In a round-bottom flask, cool formic acid (1.5 eq) to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-form the mixed anhydride. Trustworthiness Note: Pre-forming the reagent ensures efficient formylation and minimizes potential side reactions with the substrate.
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Substrate Addition: Dissolve the 1,2-dihydroquinoline intermediate (1.0 eq) in a minimal amount of an appropriate solvent like THF and add it dropwise to the cold mixed anhydride solution.
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Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
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Workup and Purification: Carefully pour the reaction mixture into a beaker of ice-water and stir. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 1,2-Dihydroquinoline-1-carbaldehyde.
Physicochemical and Spectroscopic Properties
The following properties are predicted for the unsubstituted 1,2-Dihydroquinoline-1-carbaldehyde parent compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | Calculated |
| Molecular Weight | 159.18 g/mol | Calculated[3] |
| Appearance | Predicted to be a solid at room temp. | Analogy |
| XLogP3 | ~1.5 - 2.0 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Calculated |
Predicted Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~8.5 ppm (s, 1H): Aldehyde proton (CHO).
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δ ~7.0-7.5 ppm (m, 4H): Aromatic protons of the fused benzene ring.
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δ ~5.8-6.0 ppm (dt, 1H): Olefinic proton at C4.
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δ ~6.5-6.7 ppm (d, 1H): Olefinic proton at C3.
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δ ~4.0-4.2 ppm (t, 2H): Methylene protons at C2 (-CH₂-). (Note: Due to restricted rotation around the N-CHO (amide) bond, rotamers may be present, leading to a doubling of some signals).
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¹³C NMR (in CDCl₃, 100 MHz):
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δ ~162 ppm: Carbonyl carbon (C=O).
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δ ~115-140 ppm: Aromatic and olefinic carbons.
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δ ~45 ppm: Methylene carbon at C2.
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Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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~3050 cm⁻¹: Aromatic C-H stretch.
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~2900 cm⁻¹: Aliphatic C-H stretch.
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~1670 cm⁻¹: Strong C=O stretch (characteristic of the formamide). This is a key diagnostic peak.
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~1600, 1490 cm⁻¹: C=C stretching from the aromatic and olefinic portions.
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Mass Spectrometry (MS-ESI):
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[M+H]⁺: 160.07.
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[M+Na]⁺: 182.05.
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Chemical Reactivity and Applications in Drug Development
Reactivity Profile
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The N-Formyl Group: As a formamide, this group is relatively stable but can be hydrolyzed back to the secondary amine under acidic or basic conditions. It can also be reduced to an N-methyl group using reducing agents like LiAlH₄.
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The Dihydroquinoline Core: The olefinic bond (C3=C4) is susceptible to electrophilic addition and can be hydrogenated to yield the fully saturated tetrahydroquinoline. The ring system can also be susceptible to oxidation, which would re-aromatize the ring to form a quinolinium salt.
Potential in Drug Discovery
While direct biological data for this specific molecule is limited, its structural motifs suggest significant potential.
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Scaffold for Library Synthesis: 1,2-Dihydroquinoline-1-carbaldehyde is an excellent starting point for chemical library synthesis. The aldehyde can be readily converted into a variety of other functional groups (amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation), allowing for diverse derivatization.
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Bioisostere of Privileged Scaffolds: The quinoline core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4] The dihydro- variant provides a more flexible, three-dimensional alternative that can explore different binding pocket geometries.
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Modulation of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical pathways in cancer, such as those involving receptor tyrosine kinases (EGFR, VEGFR).[5] By using 1,2-Dihydroquinoline-1-carbaldehyde as a foundational block, novel inhibitors could be developed with unique Structure-Activity Relationships (SAR) compared to their planar, aromatic counterparts.
Conclusion
1,2-Dihydroquinoline-1-carbaldehyde represents a scientifically intriguing yet underexplored molecule. Its synthesis is readily achievable through modern catalytic methods followed by standard functional group transformations. Its unique combination of a flexible dihydroquinoline core and a reactive, yet stable, N-formyl group makes it a highly valuable building block for synthetic and medicinal chemistry. This guide provides the foundational knowledge—from synthetic protocols to predicted analytical data—to empower researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel chemical matter and future therapeutics.
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